6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride
Description
6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride is a fused heterocyclic compound containing a triazolo-thiadiazole core. The molecule features a pyridin-3-yl group at position 3 and a 4-propenoxyphenyl substituent at position 6, with a hydrochloride counterion enhancing its solubility and bioavailability. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as observed in related triazolo-thiadiazole derivatives .
The synthesis of such compounds typically involves cyclization reactions, such as the condensation of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol with chalcone derivatives under ethanol reflux . Microwave-assisted methods have also been employed to improve reaction efficiency and yields in analogous systems .
Properties
IUPAC Name |
6-(4-prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS.ClH/c1-2-10-23-14-7-5-12(6-8-14)16-21-22-15(19-20-17(22)24-16)13-4-3-9-18-11-13;/h2-9,11H,1,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZYFYZCRPYNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have shown potent activities against various targets like c-met kinase and have been evaluated for their anticonvulsant activity against MES-induced seizures.
Mode of Action
Similar compounds have shown to interact with their targets resulting in inhibition of cell growth and anticonvulsant activity.
Biochemical Pathways
Similar compounds have shown to affect various pathways leading to inhibition of cell growth and anticonvulsant activity.
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities.
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety in 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride is known to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product. This interaction suggests that the compound could potentially be used in the development of new-generation anti-TB agents.
Cellular Effects
In terms of cellular effects, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have been found to exhibit cytotoxic activities against certain cancer cells. For example, certain derivatives have shown to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell. This suggests that this compound may also have similar effects on cellular processes.
Biological Activity
The compound 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole; hydrochloride (CAS number not specified) is a member of the triazolo-thiadiazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 371.84 g/mol. The structure includes a triazole ring fused with a thiadiazole moiety, which is known to enhance biological activity through various mechanisms.
Antiviral Activity
Research has indicated that compounds similar to triazolo-thiadiazoles possess antiviral properties. For instance, studies have shown that derivatives of these compounds can inhibit herpes simplex virus (HSV) infections effectively. The mechanism often involves interference with viral replication processes and modulation of host immune responses .
Antitumor Activity
Triazolo-thiadiazoles have been evaluated for their antitumor effects. A study focusing on related compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms include induction of apoptosis and cell cycle arrest, primarily through the activation of caspases and modulation of signaling pathways involved in tumor progression .
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties. Specifically, it has been studied for its potential to inhibit carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer’s disease .
Case Study 1: Antiviral Efficacy
A recent study highlighted the antiviral efficacy of triazolo-thiadiazole derivatives against HSV. The compound demonstrated IC50 values in the low micromolar range, indicating potent antiviral activity. Mechanistic studies suggested that the compound interferes with viral entry into host cells .
Case Study 2: Antitumor Potential
In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analyses indicated that treated cells underwent apoptosis, as evidenced by increased annexin V binding .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents at positions 3 and 4. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Triazolo-Thiadiazole Derivatives
Substituent Effects on Bioactivity
- Position 3 Modifications : Pyridinyl groups (e.g., pyridin-3-yl or pyridin-4-yl) contribute to π-π stacking interactions with biological targets, as seen in vasodilatory analogs . Bulky adamantyl groups at position 6 enhance antiproliferative activity by improving membrane permeability .
- Position 6 Modifications: Electron-withdrawing groups (e.g., nitro in KA39) correlate with increased anticancer potency, while propenoxyphenyl or methoxyphenoxymethyl substituents may optimize anti-inflammatory activity via kinase inhibition .
Physicochemical and Structural Insights
- Hydrochloride Salt : Enhances aqueous solubility compared to neutral analogs, critical for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
